molecular formula C26H23N3O4 B12182743 N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B12182743
M. Wt: 441.5 g/mol
InChI Key: WSNWOVZYCQXZIN-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both methoxy and acetylamino functional groups attached to a quinoline core. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Acetylation: The acetylamino group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Coupling Reactions: The final step involves coupling the substituted quinoline with the appropriate carboxamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkyl-substituted derivatives.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of methoxy and acetylamino groups allows for hydrogen bonding and hydrophobic interactions with target molecules, influencing their biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-hydroxy-2-quinolones

Uniqueness

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and its quinoline core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H23N3O4/c1-16(30)27-18-10-13-25(33-3)24(14-18)29-26(31)21-15-23(17-8-11-19(32-2)12-9-17)28-22-7-5-4-6-20(21)22/h4-15H,1-3H3,(H,27,30)(H,29,31)

InChI Key

WSNWOVZYCQXZIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

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